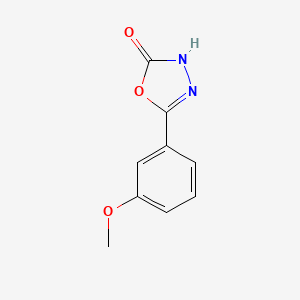
5-(3-Methoxyphenyl)-3H-1,3,4-oxadiazol-2-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-(3-Methoxyphenyl)-3H-1,3,4-oxadiazol-2-one is a heterocyclic compound that belongs to the class of oxadiazoles Oxadiazoles are known for their diverse biological activities and are widely studied in medicinal chemistry
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-(3-Methoxyphenyl)-3H-1,3,4-oxadiazol-2-one typically involves the cyclization of hydrazides with carbonyl compounds. One common method is the reaction of 3-methoxybenzohydrazide with carbon disulfide in the presence of a base, followed by oxidation to form the oxadiazole ring. The reaction conditions often include:
Reagents: 3-methoxybenzohydrazide, carbon disulfide, base (e.g., potassium hydroxide)
Solvents: Ethanol or methanol
Temperature: Reflux conditions
Oxidizing Agents: Hydrogen peroxide or iodine
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process optimization focuses on maximizing yield and purity while minimizing costs and environmental impact. Continuous flow reactors and automated synthesis platforms are often employed to enhance efficiency and scalability.
化学反应分析
Types of Reactions
5-(3-Methoxyphenyl)-3H-1,3,4-oxadiazol-2-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the oxadiazole ring to other functional groups.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different substituents on the aromatic ring or the oxadiazole ring.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, iodine
Reduction: Sodium borohydride, lithium aluminum hydride
Substitution: Halogenating agents (e.g., bromine), nucleophiles (e.g., amines, thiols)
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted derivatives.
科学研究应用
5-(3-Methoxyphenyl)-3H-1,3,4-oxadiazol-2-one has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential as a therapeutic agent in treating various diseases.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
作用机制
The mechanism of action of 5-(3-Methoxyphenyl)-3H-1,3,4-oxadiazol-2-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:
Molecular Targets: Enzymes, receptors, and other proteins
Pathways: Signal transduction pathways, metabolic pathways
The exact mechanism depends on the specific application and the biological context in which the compound is used.
相似化合物的比较
Similar Compounds
- 5-(4-Methoxyphenyl)-3H-1,3,4-oxadiazol-2-one
- 5-(3-Hydroxyphenyl)-3H-1,3,4-oxadiazol-2-one
- 5-(3-Methoxyphenyl)-1,3,4-thiadiazol-2-one
Uniqueness
5-(3-Methoxyphenyl)-3H-1,3,4-oxadiazol-2-one is unique due to its specific substitution pattern and the presence of the methoxy group, which can influence its chemical reactivity and biological activity. Compared to similar compounds, it may exhibit different pharmacokinetic and pharmacodynamic properties, making it a valuable compound for specific applications.
属性
IUPAC Name |
5-(3-methoxyphenyl)-3H-1,3,4-oxadiazol-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8N2O3/c1-13-7-4-2-3-6(5-7)8-10-11-9(12)14-8/h2-5H,1H3,(H,11,12) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
STTWANCXBHRTPL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)C2=NNC(=O)O2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
192.17 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![2-[(3-methylphenyl)methyl]-5-[2-(4-methylpiperidin-1-yl)-2-oxoethoxy]-1,2,3,4-tetrahydroisoquinolin-1-one](/img/structure/B2951326.png)
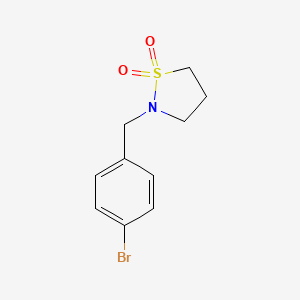
![3-butyl-2-(2-chlorophenyl)-3H-chromeno[2,3-d]pyrimidine-4,5-dione](/img/structure/B2951328.png)
![N-[2-Methyl-5-(oxolan-2-yl)pyrazol-3-yl]-4-[(prop-2-enoylamino)methyl]benzamide](/img/structure/B2951329.png)
![N-((6-(thiophen-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)-2-(o-tolyloxy)acetamide](/img/structure/B2951330.png)
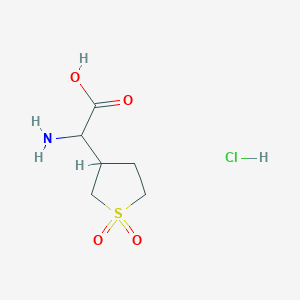
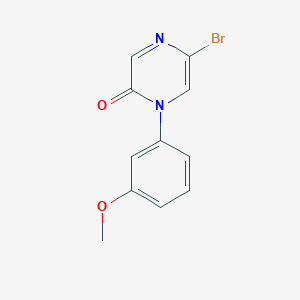
![(2R)-2-[3-(Trifluoromethyl)pyridin-2-yl]propan-1-amine](/img/structure/B2951341.png)
![N-[[4-(1-Aminoethyl)phenyl]methyl]-1-(4-fluorophenyl)cyclopropane-1-carboxamide;hydrochloride](/img/structure/B2951342.png)
![N-[2-(3-methoxybenzoyl)-1-benzofuran-3-yl]-2-phenylacetamide](/img/structure/B2951343.png)
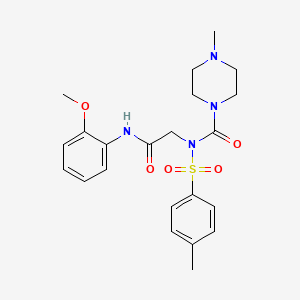
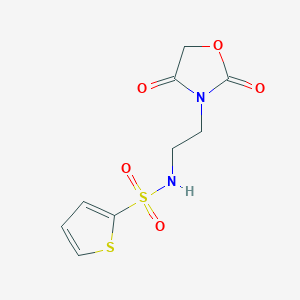
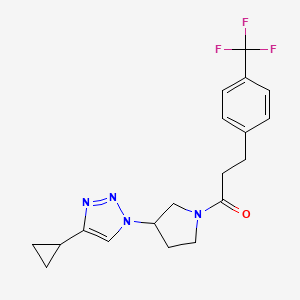
![N-(2-cyclopropyl-2-hydroxy-2-(thiophen-2-yl)ethyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide](/img/structure/B2951348.png)
